molecular formula C14H14O6 B2591127 Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate CAS No. 717895-80-2

Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate

Cat. No.: B2591127
CAS No.: 717895-80-2
M. Wt: 278.26
InChI Key: UKPMNUOKYHRWFI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Elucidation

The compound methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate is systematically named according to IUPAC guidelines as methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate. Its molecular formula is C₁₄H₁₄O₆ , with a molecular weight of 278.26 g/mol . The structure comprises a coumarin backbone (a benzopyrone derivative) substituted with:

  • Two methoxy (-OCH₃) groups at positions 7 and 8 on the aromatic ring.
  • An acetylated methyl ester (-CH₂COOCH₃) at position 4.
  • A ketone group (=O) at position 2, forming the lactone ring characteristic of coumarins.

The SMILES notation (COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)OC)OC) and InChIKey (HESQWRMSNXAOHN-UHFFFAOYSA-N) further clarify the connectivity and stereoelectronic arrangement. X-ray crystallography confirms the planar geometry of the coumarin core, with substituents adopting equatorial orientations to minimize steric strain.

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C₁₄H₁₄O₆
Molecular Weight 278.26 g/mol
IUPAC Name This compound
SMILES COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)OC)OC
Topological Polar Surface Area 74.6 Ų

Stereochemical Configuration and Tautomeric Forms

The compound lacks chiral centers due to the symmetric placement of methoxy groups and the planar coumarin scaffold. However, tautomerism is theoretically possible at the lactone ring’s ketone group (position 2). Computational studies suggest that the 2-oxo tautomer is energetically favored over enolic forms by ~12 kcal/mol, stabilized by conjugation with the aromatic π-system. Substituent effects from the 7,8-dimethoxy groups further delocalize electron density, reducing keto-enol equilibrium shifts observed in simpler coumarins.

Comparative Analysis with Related Coumarin Derivatives

Table 2 contrasts this compound with structurally analogous coumarins:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
7,8-Dimethoxycoumarin C₁₁H₁₀O₄ 206.19 7-OCH₃, 8-OCH₃
Ethyl 7,8-dimethoxycoumarin-4-acetate C₁₅H₁₆O₆ 292.28 7-OCH₃, 8-OCH₃, 4-CH₂COOCH₂CH₃
Methyl 7-hydroxy-4-methylcoumarin-3-acetate C₁₃H₁₂O₆ 264.23 7-OH, 4-CH₃, 3-CH₂COOCH₃

Key differences include:

  • Solubility : The methyl acetate group enhances polarity compared to non-esterified derivatives, increasing solubility in polar aprotic solvents (e.g., DMSO).
  • Bioactivity : Acetylation at position 4 improves membrane permeability relative to hydroxylated analogs, a critical factor in pharmacological applications.
  • Spectral Signatures : IR spectra show distinct carbonyl stretches for the lactone (1740 cm⁻¹) and ester (1715 cm⁻¹) groups, absent in simpler coumarins.

This structural tailoring positions this compound as a versatile intermediate for synthesizing bioactive coumarin derivatives.

Properties

IUPAC Name

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-17-10-5-4-9-8(6-11(15)18-2)7-12(16)20-13(9)14(10)19-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPMNUOKYHRWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-4-chromenone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Coumarin Derivatives

Compound Name Substituents (Position) Ester Group Molecular Formula Reference
Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate 7,8-dimethoxy, 2-oxo Methyl C₁₄H₁₄O₆ Target
Methyl 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 7,8-dihydroxy, 4-methyl, 2-oxo Methyl C₁₃H₁₂O₆
Methyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate 5,7-dihydroxy, 2-oxo Methyl C₁₂H₁₀O₆
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate 7-methoxy, 2-oxo (multiple positions) Ethyl C₂₄H₁₈O₁₀
Benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate 8-methoxy, 2-oxo (multiple positions) Benzyl C₂₈H₂₀O₁₀

Key Observations :

  • Substituent Positions : The target compound’s 7,8-dimethoxy groups contrast with dihydroxy substitutions in and . Positional shifts (e.g., 5,7-dihydroxy in ) alter electron distribution and hydrogen-bonding capacity.
  • Ester Groups : Methyl esters (target, ) are smaller and more hydrolytically stable than ethyl or benzyl esters, which may enhance metabolic stability in drug design.

Functional Group Analysis: Methoxy vs. Hydroxy Substituents

  • Hydrogen Bonding : Dihydroxy derivatives (e.g., ) can form intramolecular hydrogen bonds (e.g., O–H⋯O), as seen in crystal structures of related compounds , whereas methoxy groups lack this capability.
  • Oxidative Stability: Methoxy groups are less prone to oxidation than phenolic hydroxyls, which may enhance the compound’s stability under physiological conditions.

Ester Group Variations: Methyl vs. Ethyl and Benzyl Esters

  • Hydrolysis Susceptibility : Methyl esters resist hydrolysis better than ethyl esters but are less stable than benzyl esters , which require harsher conditions for cleavage.
  • Synthetic Flexibility : Ethyl and benzyl esters are often used as protecting groups in multi-step syntheses (e.g., ), whereas methyl esters are typically retained in final products.

Biological Activity

Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate is a derivative of the coumarin family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C15H16O6C_{15}H_{16}O_6 and a molecular weight of 292.28 g/mol. The compound features a chromenone structure with methoxy substitutions at positions 7 and 8, enhancing its solubility and biological activity compared to other coumarins.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging abilities, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit enzymes involved in inflammatory pathways, including lipoxygenases and cyclooxygenases.
  • Antimicrobial Properties : this compound has shown potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Potential : Preliminary research indicates that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its use in cancer therapeutics.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, inhibiting key enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial and cancer cell proliferation. Additionally, its ability to chelate metal ions may enhance its antioxidant properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Pechmann Condensation : A common method involves the reaction of phenolic compounds with β-keto esters in acidic conditions.
  • Esterification Reactions : The compound can also be synthesized via esterification of the corresponding acid with methanol in the presence of an acid catalyst.
  • Green Chemistry Approaches : Recent studies emphasize sustainable synthesis methods using environmentally friendly solvents or solvent-free conditions to enhance yield and reduce waste.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl CoumateC10H10O3C_{10}H_{10}O_3Lacks methoxy groups; simpler structure
7-MethoxycoumarinC10H10O3C_{10}H_{10}O_3Contains one methoxy group; known for fluorescence
8-MethoxypsoralenC11H10O5C_{11}H_{10}O_5Known for photochemotherapy applications

This compound stands out due to its dual methoxy substitutions that enhance both solubility and biological activity compared to other coumarins.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Antimicrobial Efficacy : A study assessing the minimum inhibitory concentration (MIC) against bacterial strains revealed significant antimicrobial activity, indicating its potential as a therapeutic agent.
  • Inflammation Modulation : Research on inflammatory markers showed that this compound could downregulate pro-inflammatory cytokines in cellular models, highlighting its therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via esterification of the parent carboxylic acid derivative (e.g., 7,8-dimethoxy-2-oxochromen-4-yl acetic acid) using methanol and sulfuric acid as a catalyst under reflux. Key parameters include:
  • Catalyst concentration : 1–5% v/v sulfuric acid (exceeding 5% risks side reactions like sulfonation) .
  • Reaction time : 4–6 hours at 60–80°C to achieve >85% conversion .
  • Workup : Precipitation in ice water followed by recrystallization from ethanol to remove unreacted starting materials .
    Optimization can involve replacing H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce degradation risks.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :
  • ¹H/¹³C NMR : Prioritize signals for the methoxy groups (δ 3.8–4.0 ppm for CH₃O), the chromen-2-one carbonyl (δ 165–170 ppm in ¹³C), and the acetate ester (δ 170–175 ppm in ¹³C) .
  • XRD : Confirm the planar structure of the chromen-2-one core and torsion angles of the methoxy groups (e.g., C7—O—C angles ≈ 120°) .
  • IR : Validate ester C=O stretches (1740–1760 cm⁻¹) and chromen-2-one carbonyl (1680–1700 cm⁻¹) .

Q. How can researchers assess the in vitro biological activity of this compound, particularly regarding enzyme inhibition or cytotoxicity?

  • Methodology :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or tyrosinase inhibition) with IC₅₀ determination via dose-response curves (5–100 µM range) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), normalizing results to positive controls like doxorubicin .
  • Data validation : Replicate experiments in triplicate and use ANOVA to assess significance (p < 0.05).

Advanced Research Challenges

Q. How can computational modeling (e.g., DFT, molecular docking) guide the structural optimization of this compound for enhanced bioactivity?

  • Methodology :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., electron-deficient chromen-2-one ring) .
  • Molecular docking : Screen against target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Prioritize derivatives with binding energies < −8 kcal/mol .
  • 3D-QSAR : Develop models using steric/electrostatic fields to predict substituent effects on activity (e.g., adding electron-withdrawing groups at C7/C8) .

Q. What strategies resolve contradictions in crystallographic data versus solution-phase spectroscopic observations for this compound?

  • Methodology :
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes (e.g., methoxy group rotation barriers) .
  • DFT-MD simulations : Compare calculated solution-phase conformers with XRD-derived structures to identify solvent effects .
  • Synchrotron XRD : High-resolution data can clarify discrepancies in bond lengths/angles caused by crystal packing .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound, and how can multivariate statistical methods address them?

  • Methodology :
  • Multivariate analysis : Use PCA or PLS regression to correlate substituent parameters (e.g., Hammett σ, logP) with bioactivity data .
  • Controlled substitution : Synthesize derivatives with systematic modifications (e.g., replacing methoxy with ethoxy or halogens) and test in standardized assays .
  • Data normalization : Address bioassay variability by calibrating against reference inhibitors (e.g., galantamine for acetylcholinesterase) .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., methanol) .
  • Waste disposal : Segregate organic waste and neutralize acidic residues before disposal .

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